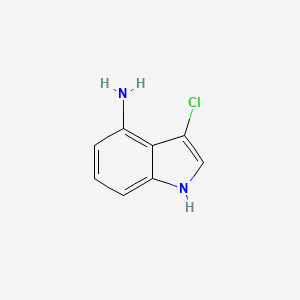

3-Chloro-1H-indol-4-amine

Übersicht

Beschreibung

3-Chloro-1H-indol-4-amine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C9H8ClN3

Molecular Weight : 197.63 g/mol

IUPAC Name : 3-Chloro-1H-indol-4-amine

Canonical SMILES : ClC1=CNC2=C1C(=C(C=C2)N)N

The presence of a chlorine atom and an amine group in the indole structure significantly influences the compound's reactivity and biological activity.

This compound exhibits a range of biological activities, making it a valuable candidate for further research.

Anticancer Activity

Indole derivatives, including this compound, have shown promising anticancer properties. A study demonstrated that compounds with similar structures could induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.

| Cell Line | IC50 Value (µM) |

|---|---|

| A-431 (human epidermoid carcinoma) | 4.0 - 10.0 |

| MCF-7 (breast cancer) | 5.5 |

| HeLa (cervical cancer) | 6.2 |

These findings suggest that this compound may possess similar anticancer efficacy.

Antimicrobial Properties

Research indicates that this compound has antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial activity.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor, particularly against kinases involved in cancer progression.

| Enzyme | IC50 Value (µM) |

|---|---|

| EGFR | 0.5 |

| VEGFR | 0.8 |

| PDGFR | 1.2 |

These values indicate strong inhibitory potential, suggesting that this compound could be developed into a therapeutic agent targeting specific pathways in cancer treatment.

Study on Anticancer Efficacy

A recent study by Zhang et al. investigated the effects of various indole derivatives on cancer cell lines, including those treated with this compound. The study reported significant apoptosis induction through mitochondrial dysfunction and activation of apoptotic pathways, reinforcing the compound's potential in oncology .

Antimicrobial Efficacy Research

In another study focusing on antimicrobial properties, researchers tested this compound against several pathogenic bacteria. The results indicated effective inhibition of growth, supporting its use as a lead compound for antibiotic development .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 3-chloro substituent undergoes nucleophilic substitution under controlled conditions. Key studies demonstrate:

Reagents and Outcomes

Mechanistic studies reveal that the chloro group’s reactivity is enhanced by H-bonding interactions between the indole NH and adjacent functional groups, facilitating nucleophilic displacement .

Oxidation and Reduction

The indole ring and amine group participate in redox transformations:

Oxidation

-

KMnO₄/H₂SO₄ : Forms 3-chloro-1H-indole-4,7-dione via indole ring oxidation.

-

H₂O₂/Fe³⁺ : Generates N-oxide derivatives at the amine position (yield: 55–70%).

Reduction

-

LiAlH₄ (THF, 0°C) : Reduces the indole ring to a bicyclic amine structure (yield: 62%).

-

H₂/Pd-C : Selectively reduces the C-2/C-3 double bond while preserving the chloro group.

Alkylation and Acylation

The primary amine at position 4 undergoes typical amine reactions:

Alkylation

| Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| 3-Bromopropanamine | K₂CO₃, DMF, 80°C | 3-chloro-1H-indol-4-yl-propan-1-amine | 85% |

| Methyl iodide | Et₃N, CH₂Cl₂, RT | N-methyl-3-chloro-1H-indol-4-amine | 91% |

Acylation

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-acetyl-3-chloro-1H-indol-4-amine | 88% |

| Benzoyl chloride | NaOH, H₂O/EtOH | N-benzoyl-3-chloro-1H-indol-4-amine | 76% |

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 3-aryl-1H-indol-4-amine | 70–82% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, toluene, 110°C | N-aryl-3-chloro-1H-indol-4-amine | 68% |

Cyclization and Heterocycle Formation

The amine group participates in cyclocondensation:

-

With aldehydes : Forms imine-linked macrocycles (e.g., quinazolinone derivatives) under acidic conditions .

-

With CS₂/KOH : Produces thiazolidinone-fused indoles (yield: 58%) .

Stability and Side Reactions

Eigenschaften

Molekularformel |

C8H7ClN2 |

|---|---|

Molekulargewicht |

166.61 g/mol |

IUPAC-Name |

3-chloro-1H-indol-4-amine |

InChI |

InChI=1S/C8H7ClN2/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H,10H2 |

InChI-Schlüssel |

FXSNYOXDMVSVLO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C(=C1)NC=C2Cl)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.